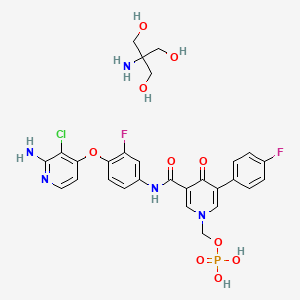
SCR-1481B1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
SCR-1481B1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor kinase inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2 in cancer progression and metastasis.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on the activation of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
作用機序
SCR-1481B1は、肝細胞増殖因子受容体と血管内皮増殖因子受容体2の活性を阻害することによって効果を発揮する。 これらの受容体は、細胞の成長、生存、および血管新生を調節する重要なシグナル伝達経路に関与している。 これらの受容体の活性を阻害することによって、this compoundは、癌細胞の増殖と転移を促進するシグナル伝達経路を阻害することができる .
類似の化合物との比較
This compoundは、肝細胞増殖因子受容体と血管内皮増殖因子受容体2の両方を二重に阻害するという点で独特である。 類似の化合物には、以下が含まれる。
レゴラフェニブ: 血管内皮増殖因子受容体を含む複数の受容体型チロシンキナーゼを阻害する。
ソラフェニブ: 血管内皮増殖因子受容体とその他の受容体型チロシンキナーゼを標的とする。
これらの化合物は、受容体型チロシンキナーゼに対する阻害効果という点で、this compoundといくつかの類似点を持つが、this compoundの肝細胞増殖因子受容体と血管内皮増殖因子受容体2の二重標的化は、それを際立たせている。
将来の方向性
The main challenges facing the development of HGF/c-MET-targeted agents for cancer treatment include the discovery of rationally designed anticancer drugs and combination strategies, as well as the validation of predictive biomarkers . The role of aberrant hepatocyte growth factor receptor (c-MET, also known as tyrosine-protein kinase MET)/hepatocyte growth factor (HGF) signaling in cancer progression and invasion has been extensively studied .
生化学分析
Biochemical Properties
c-Met Inhibitor 2 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase. This interaction prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. The compound has shown high selectivity and potency in inhibiting both wild-type and mutant forms of c-Met . In biochemical assays, c-Met Inhibitor 2 interacts with key residues in the c-Met active site, including Phe1223 and Tyr1159, which are involved in pi-pi interactions, and Met1160, which forms hydrogen bonds .
Cellular Effects
c-Met Inhibitor 2 has demonstrated significant effects on various cell types, particularly cancer cells. By inhibiting c-Met, the compound disrupts the HGF/c-Met signaling axis, leading to reduced cell proliferation, increased apoptosis, and decreased angiogenesis . The inhibitor also affects several key signaling pathways, including PI3K/AKT, Ras/MAPK, and JAK/STAT, which are crucial for cell survival and proliferation . Additionally, c-Met Inhibitor 2 has been shown to modulate gene expression and cellular metabolism, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, c-Met Inhibitor 2 exerts its effects by binding to the ATP-binding site of c-Met, thereby preventing its phosphorylation and activation . This inhibition blocks the downstream signaling pathways that are essential for tumor cell growth and survival. The compound’s high affinity for c-Met is attributed to its interactions with specific amino acid residues in the kinase domain, including hydrogen bonds with Met1160 and pi-pi interactions with Phe1223 and Tyr1159 . These interactions stabilize the inhibitor within the active site, ensuring effective inhibition of c-Met activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of c-Met Inhibitor 2 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to c-Met Inhibitor 2 can lead to sustained inhibition of c-Met signaling and long-term suppression of tumor growth .
Dosage Effects in Animal Models
The effects of c-Met Inhibitor 2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
c-Met Inhibitor 2 is involved in several metabolic pathways, primarily through its interaction with c-Met and downstream signaling molecules . The inhibition of c-Met affects various metabolic processes, including glucose uptake and lactate production, which are critical for tumor cell metabolism . Additionally, the compound may influence the activity of enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, c-Met Inhibitor 2 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, c-Met Inhibitor 2 accumulates in specific compartments, where it exerts its inhibitory effects on c-Met . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of c-Met Inhibitor 2 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met and other signaling molecules . Targeting signals and post-translational modifications may direct c-Met Inhibitor 2 to specific cellular compartments, enhancing its inhibitory effects . Additionally, the localization of the compound within subcellular organelles may influence its stability and degradation .
準備方法
SCR-1481B1の合成は、重要な中間体の形成とその後のカップリングを含む複数のステップを伴う反応条件には、多くの場合、反応を促進するためにジメチルスルホキシドなどの有機溶媒と触媒の使用が含まれる .
This compoundの工業生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合がある。 この化合物は、通常、研究開発目的のために必要な品質を達成するために、結晶化またはクロマトグラフィー技術によって精製される .
化学反応の分析
SCR-1481B1は、以下を含むさまざまな化学反応を受ける。
酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成する。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できる。
置換: この化合物は、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができる。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれる。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っている。
化学: 受容体キナーゼ阻害とその細胞シグナル伝達経路への影響を研究するためのツール化合物として使用される。
生物学: 肝細胞増殖因子受容体と血管内皮増殖因子受容体2が癌の進行と転移における役割を理解するための研究で使用される。
医学: 肝細胞増殖因子受容体と血管内皮増殖因子受容体2の活性化に依存する癌の治療における潜在的な治療用途について調査されている。
類似化合物との比較
SCR-1481B1 is unique in its dual inhibition of both the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2. Similar compounds include:
Regorafenib: Inhibits multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor.
Sorafenib: Targets the vascular endothelial growth factor receptor and other receptor tyrosine kinases.
Dovitinib: Inhibits the fibroblast growth factor receptor and the vascular endothelial growth factor receptor
These compounds share some similarities with this compound in terms of their inhibitory effects on receptor tyrosine kinases, but this compound’s dual targeting of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2 sets it apart.
特性
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?
A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.
Q2: How does PF-04217903 interact with the c-Met kinase domain?
A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.
Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?
A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
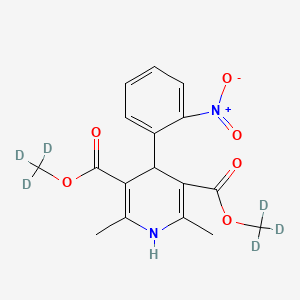

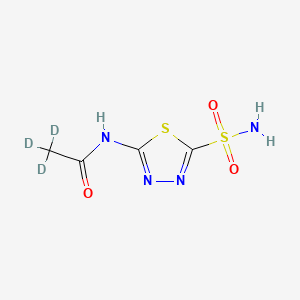
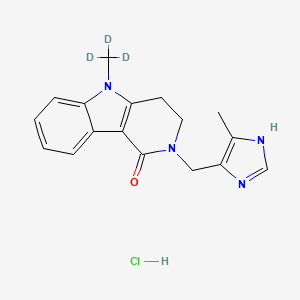
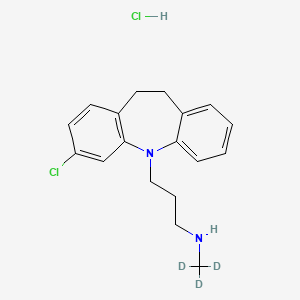
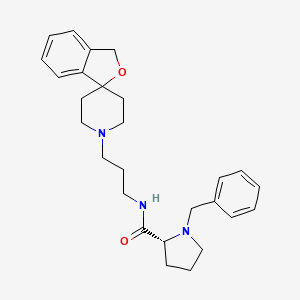

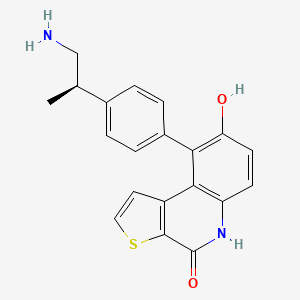

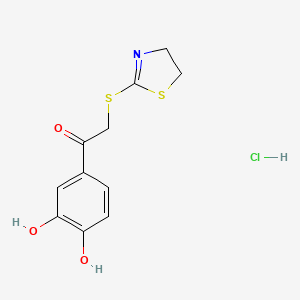

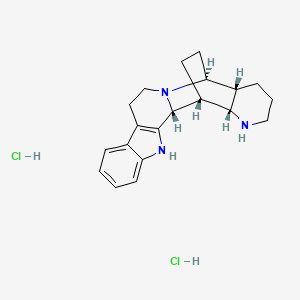
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
